molecular formula C9H10BrN B14013275 2-Bromo-4-cyclopropyl-6-methylpyridine

2-Bromo-4-cyclopropyl-6-methylpyridine

Cat. No.: B14013275
M. Wt: 212.09 g/mol
InChI Key: NGUALVRNHLLKMM-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H10BrN. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position, a cyclopropyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropyl-6-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropyl-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropyl-6-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-cyclopropyl-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Bromo-6-methylpyridine: Lacks the cyclopropyl group at the fourth position.

    4-Cyclopropyl-6-methylpyridine: Lacks the bromine atom at the second position.

Uniqueness

2-Bromo-4-cyclopropyl-6-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-6-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-8(7-2-3-7)5-9(10)11-6/h4-5,7H,2-3H2,1H3

InChI Key

NGUALVRNHLLKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C2CC2

Origin of Product

United States

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